molecular formula C17H19N5O3 B2700946 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide CAS No. 899995-24-5

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide

Cat. No. B2700946
CAS RN: 899995-24-5
M. Wt: 341.371
InChI Key: LSTAOIKSYXEWMN-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies and approaches . These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

The reactions of pyrazolo[3,4-d]pyrimidines involve various synthetic strategies . These reactions are likely to proceed through a sequence of steps, including complexation, enamine addition, transient α-occupation, β-elimination, and cyclization .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized derivatives related to "N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide" to evaluate their anticancer properties. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, finding that one compound showed significant cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, indicating its potential as an anticancer agent (Al-Sanea et al., 2020). Additionally, compounds synthesized by Maftei et al. (2016) incorporating pyrazole and pyrazolo[3,4-d]pyrimidine exhibited in vitro anti-cancer activity in a panel of cell lines, with one derivative showing a mean IC50 value of 5.66 μM, highlighting the structural versatility and potential of these derivatives in cancer treatment (Maftei et al., 2016).

Antimicrobial and Antifungal Applications

Desai et al. (2013) investigated a series of derivatives for their antibacterial and antifungal activities, finding that these compounds show potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Inhibition of Histamine Release

Quintela et al. (2001) synthesized a series of 1H-pyrazolo[3,4-d]pyrimidines and evaluated their effect on the release of histamine from rat peritoneal mast cells, identifying several compounds that significantly inhibit histamine release, indicating potential for treating allergic reactions (Quintela et al., 2001).

Role in Synthesis of mTOR Targeted PROTAC Molecule

Zhang et al. (2022) outlined the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the synthesis route of an mTOR targeted PROTAC molecule, demonstrating the compound's role in advanced drug development processes (Zhang et al., 2022).

Mechanism of Action

As an inhibitor of Src-family tyrosine kinases, this compound acts in a reversible and ATP-competitive manner . It is more selective for the I338G mutant v-Src, indicating its potential for targeted therapy .

Future Directions

The future directions for this compound could involve further exploration of its selectivity for different mutants of v-Src, as well as its potential applications in targeted therapy . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-6-5-7-12(8-11)25-4/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTAOIKSYXEWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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